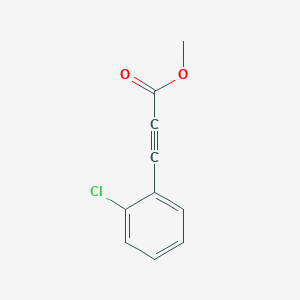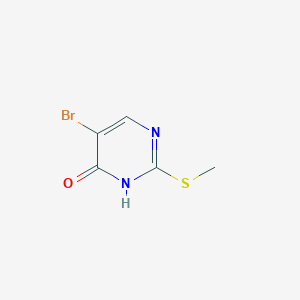![molecular formula C12H14N2 B189236 2-甲基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚 CAS No. 5094-12-2](/img/structure/B189236.png)
2-甲基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚
概述
描述
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound that has been studied for its potential biological activities . It is a major alkaloid constituent of the roots of Calligonum minimum and the bark of Elaeagnus angustifolia . It has been found to have the effect of substantially lowering blood pressure for an extended period of time, similar to reserpine .
Synthesis Analysis
The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been reported in several studies . For example, one study described the design, synthesis, and pharmacologic evaluation of a class of TRPV1 antagonists constructed on 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole as A-region and triazole as B-region . Another study described the synthesis, biological evaluation, and structure-activity relationships (SAR) for a series of novel gamma-carboline analogues .Molecular Structure Analysis
The molecular formula of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is C12H14N2 . Its molecular weight is 186.25 g/mol . The InChI string is InChI=1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3 . The canonical SMILES string is CN1CCC2=C(C1)C3=CC=CC=C3N2 .Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been studied in the context of its biological activities . For instance, one study reported the design, synthesis, and pharmacologic evaluation of a class of TRPV1 antagonists constructed on 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole . Another study described the synthesis and biological evaluation of novel 5,8-disubstituted-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT(6) and H(1) receptors antagonists .科学研究应用
Proteomics Research
“2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, identify proteins, or in the development of new techniques for protein analysis.
Anti-Cancer Agents
There is ongoing research into the use of “2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” as a potential anti-cancer agent . The compound is being designed and synthesized for this purpose, with the aim of discovering novel anti-tumor agents .
Drug Discovery
Given its potential anti-cancer properties, “2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” could also be used in drug discovery . Drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy.
Molecular Docking
Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . “2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” could potentially be used in molecular docking studies to understand its interaction with other molecules .
MD Simulations
MD (Molecular Dynamics) simulations are computer simulations of physical movements of atoms and molecules. The compound “2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” could be used in MD simulations to study its behavior and interactions at the atomic level .
未来方向
The future directions of research on 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole could involve further investigation of its biological activities and potential therapeutic applications . For example, one study described the identification of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype of potentiators . Another study reported the optimization of a novel binding motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indol-1-yl)phenyl)acrylic acid (AZD9496), a clinical candidate that is currently being evaluated in phase I clinical trials for the treatment of advanced estrogen receptor (ER) positive breast cancer .
作用机制
Target of Action
It’s worth noting that this compound has been used in the synthesis of novel anti-cancer agents , suggesting potential interactions with targets involved in cancer pathways.
Mode of Action
Its derivatives have shown high anti-tumor activity . The introduction of sulfonyl and alkyl or aralkyl groups to the compound has been found to increase its antiproliferative activity .
Biochemical Pathways
Its derivatives have been found to inhibit the proliferation of various cancer cell lines in a dose-dependent manner , suggesting that it may affect pathways related to cell proliferation and survival.
Result of Action
Its derivatives have shown moderate to excellent antiproliferative activity against cancer cells . This suggests that the compound may have potential therapeutic effects in the context of cancer treatment.
属性
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHWPFXPFFPQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198969 | |
| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
CAS RN |
5094-12-2 | |
| Record name | 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5094-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5094-12-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What modifications have been explored on the 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold to enhance its biological activity?
A: Researchers have investigated the introduction of various substituents at the 5 and 8 positions of the 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core to modulate its interaction with biological targets. For example, the incorporation of a cis-2-pyridin-3-ylvinyl group at the 5-position led to the development of compound 5b, which displayed potent antagonistic activity against histamine H1 and serotonin 5-HT6 receptors. []
Q2: How does the structure of compound 5b contribute to its antagonistic activity against H1 and 5-HT6 receptors?
A: While the exact mechanism of action remains to be fully elucidated, it's suggested that the cis-2-pyridin-3-ylvinyl substituent at the 5-position of 5b plays a crucial role in its interaction with H1 and 5-HT6 receptors. Structure-activity relationship (SAR) studies indicated that modifications to this substituent significantly impact the compound's antagonistic activity. [] This suggests a specific binding interaction between this moiety and the receptors, potentially through interactions like π-π stacking or hydrogen bonding.
Q3: Can 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles be converted into other heterocyclic systems?
A: Yes, research has shown that 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles can be transformed into hexahydro[1,2]diazepino[5,4-b]indoles. This conversion involves a reaction with N-alkyl-O-tosylhydroxylamines followed by base treatment, proceeding through a ylide intermediate. [] This transformation highlights the versatility of the 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold as a starting point for synthesizing diverse heterocyclic systems with potentially distinct biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
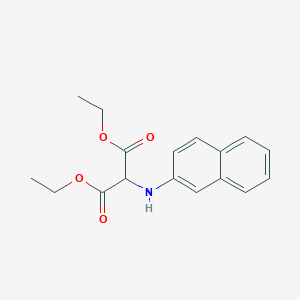
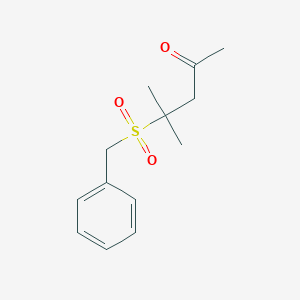
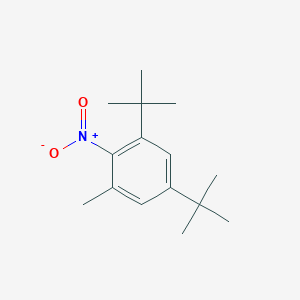
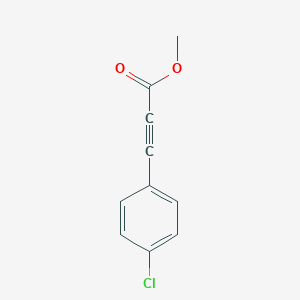
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
